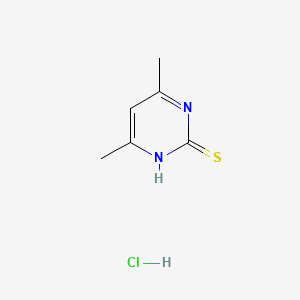

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride

Description

Properties

IUPAC Name |

4,6-dimethyl-1H-pyrimidine-2-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHPDWLNROMIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182455 | |

| Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62501-45-5, 28176-16-1 | |

| Record name | 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62501-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28176-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028176161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062501455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride typically involves the reaction of 4,6-dimethyl-2-thiouracil with hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions that lead to the formation of more complex organic molecules. This includes its use in the development of pyrimidine derivatives that exhibit diverse reactivity patterns.

Research indicates that derivatives of this compound exhibit notable biological activities:

- Antimicrobial Properties: Studies demonstrate its effectiveness against certain pathogenic microorganisms, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Potential: Investigations into its derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, specific pyrimidine derivatives have been linked to apoptosis induction in breast cancer cell lines through modulation of critical signaling pathways like RAS/PI3K/Akt/JNK .

Pharmaceutical Applications

The compound is being explored for its therapeutic potential in drug discovery and development:

- Drug Development: Its ability to interact with biological targets makes it a candidate for further exploration in creating novel therapeutic agents.

- Corrosion Inhibition: Some studies have evaluated its effectiveness as a corrosion inhibitor for metals in acidic environments, showcasing its utility beyond traditional pharmaceutical applications .

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated various pyrimidine derivatives for their ability to inhibit H-RAS-GTP active form protein. Among them, a derivative of 4,6-Dimethyl-1H-pyrimidine-2-thione showed significant binding affinity and induced apoptosis in MCF-7 breast cancer cells at low concentrations (IC50 = 2.617 µM). This highlights the compound's potential as a lead for anticancer drug development .

Case Study 2: Corrosion Inhibition

In another study focusing on corrosion inhibitors, this compound was tested for its effectiveness on mild steel in acidic solutions. Results indicated high efficiency (up to 97% inhibition) at specific concentrations, demonstrating its practical application in protecting metals from corrosion .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name : 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride

- CAS Number : 62501-45-5

- Molecular Formula : C₆H₉ClN₂S

- Synonyms: 4,6-Dimethyl-2-pyrimidinethiol hydrochloride, 4,6-dimethoxypyrimidine-2-thiol .

Regulatory Status :

- Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and EC Inventory .

Structural Features :

- A pyrimidine ring substituted with methyl groups at positions 4 and 6, a thione (-S) group at position 2, and a hydrochloride salt.

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

*CAS number inferred from synthesis details in .

Physicochemical Properties

Table 2: Solubility and Stability Comparisons

Analytical Methods

- RP-HPLC : Used for quantification of structurally related hydrochlorides (e.g., amitriptyline HCl). Retention times vary based on hydrophobicity (e.g., thione vs. hydroxyl groups) .

- X-ray Crystallography : Critical for confirming pyrimidine ring conformations and hydrogen-bonding patterns (e.g., envelope conformation in dihydropyrimidine-2-thiones) .

Biological Activity

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

- Molecular Formula: C₆H₉ClN₂S

- Molecular Weight: 176.67 g/mol

- Appearance: White crystalline solid

The compound features a pyrimidine ring substituted with methyl groups and a thione functional group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms:

-

Antibacterial Activity:

- The compound demonstrated significant antibacterial effects against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values reported between 500–1000 μg/mL .

- In a comparative study, derivatives of pyrimidine compounds showed inhibition zones ranging from 16 mm to 29 mm against pathogenic strains .

- Antifungal Activity:

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

- Mechanism of Action:

- In Vitro Studies:

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- Inhibition of COX Enzymes:

Summary of Findings

Case Studies

-

Study on Antimicrobial Activity:

In vitro tests showed that various derivatives of pyrimidine compounds displayed significant antibacterial activity against multiple strains, establishing a potential pathway for developing new antibiotics . -

Research on Anticancer Properties:

A study focusing on the apoptosis-inducing capability of pyrimidine derivatives revealed promising results in MCF-7 cells, suggesting a mechanism involving the inhibition of critical signaling pathways related to cancer proliferation .

Q & A

Q. What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is ideal for resolving tautomeric forms (e.g., thione vs. thiol configurations). Space group determination (e.g., monoclinic P21/c) and hydrogen-bonding networks can clarify protonation states . Powder XRD combined with DSC (e.g., detecting endothermic peaks at ~200°C) can validate crystallinity and polymorphic purity .

Q. How can contradictions in bioactivity data for this compound be systematically addressed?

- Methodological Answer : Contradictions often arise from impurities or varying synthetic batches. Cross-validate results using orthogonal methods:

- Purity : Quantify residual solvents via GC-MS and counterion ratios via ion chromatography .

- Bioactivity : Use standardized cell lines (e.g., THP-1 for immunomodulatory assays) and include positive controls (e.g., RORγt inhibitors for selectivity profiling) .

- Statistical analysis : Apply ANOVA to compare batch-to-batch variability and exclude outliers via Grubbs’ test .

Q. What experimental design principles apply to formulating this compound in drug delivery systems?

- Methodological Answer : For transdermal or gastroretentive formulations:

- Diffusion studies : Use Franz cells with synthetic membranes (e.g., cellulose acetate) and compare flux rates (µg/cm²/h) against marketed analogs .

- Excipient compatibility : Screen viscosity-reducing agents (e.g., sucrose, pyridoxine HCl) via DSC to detect physical/chemical interactions .

- Stability in matrices : Conduct forced degradation (pH 1–9 buffers, 37°C) and monitor via HPLC-PDA for hydrolytic/byproduct formation .

III. Data Contradiction & Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental data (e.g., logP vs. observed solubility)?

- Methodological Answer :

- Re-evaluate computational models : Use COSMO-RS or MD simulations with explicit solvent models to account for hydrochloride salt effects .

- Experimental validation : Measure partition coefficients (octanol-water) via shake-flask method and correlate with HPLC retention times .

- Adjust protonation states : pKa determination (via potentiometric titration) can clarify ionization behavior under assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.